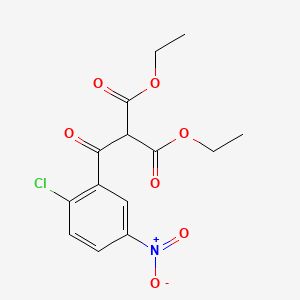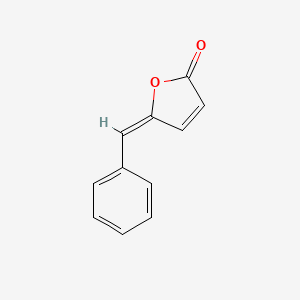
(E)-5-(Phenylmethylene)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(Phenylmethylene)furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a phenylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(Phenylmethylene)furan-2(5H)-one typically involves the condensation of furan-2(5H)-one with benzaldehyde under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Furan-2(5H)-one+BenzaldehydeBase, Heatthis compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-5-(Phenylmethylene)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(E)-5-(Phenylmethylene)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-5-(Phenylmethylene)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmethylene group can participate in π-π interactions, while the furan ring can engage in hydrogen bonding or other non-covalent interactions.
Comparaison Avec Des Composés Similaires
(Z)-5-(Phenylmethylene)furan-2(5H)-one: The geometric isomer of the compound with different spatial arrangement.
5-(Phenylmethyl)furan-2(5H)-one: A compound with a phenylmethyl group instead of a phenylmethylene group.
5-(Phenylmethylene)thiophene-2(5H)-one: A thiophene analog with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness: (E)-5-(Phenylmethylene)furan-2(5H)-one is unique due to its specific geometric configuration and the presence of both a furan ring and a phenylmethylene group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
35304-87-1 |
|---|---|
Formule moléculaire |
C11H8O2 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(5E)-5-benzylidenefuran-2-one |
InChI |
InChI=1S/C11H8O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-8H/b10-8+ |
Clé InChI |
DMWDECPSZZVGPO-CSKARUKUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C=CC(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


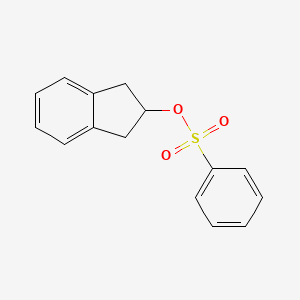

![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
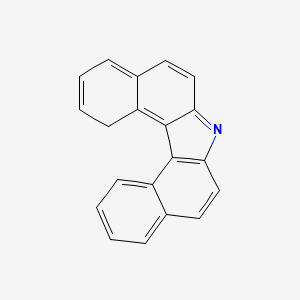
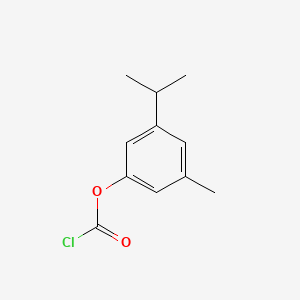
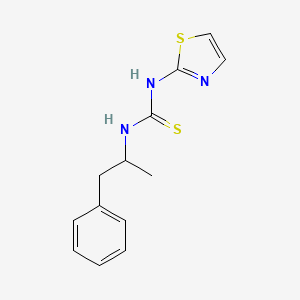
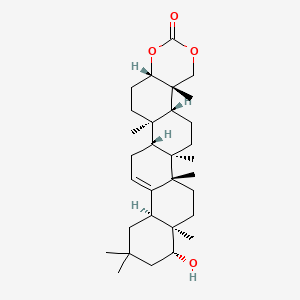

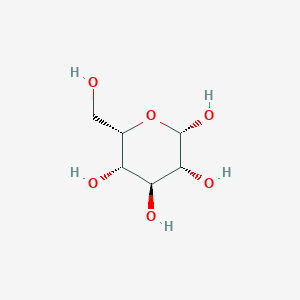
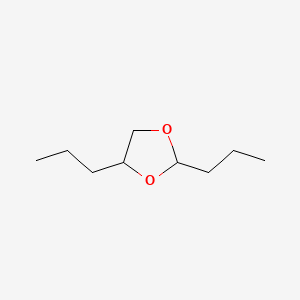


![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
